molecular formula C15H23NO2 B2799368 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine CAS No. 893755-77-6

4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine

Cat. No.: B2799368
CAS No.: 893755-77-6
M. Wt: 249.354
InChI Key: LGWSGMZHTVLZFO-UHFFFAOYSA-N
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Description

Contextualization within Piperidine (B6355638) Chemistry and Substituted Arylalkylic Amine Compounds

The piperidine ring is a six-membered heterocycle containing a nitrogen atom, which is a common structural motif in a vast array of natural products, pharmaceuticals, and synthetic chemicals. ingentaconnect.comresearchgate.netalfa-chemistry.comresearchgate.netnih.gov Piperidine alkaloids, for instance, are found in various plants and exhibit a wide range of biological activities. ingentaconnect.comresearchgate.netalfa-chemistry.com The versatility of the piperidine scaffold allows for extensive chemical modification, making it a "privileged scaffold" in drug discovery. researchgate.netresearchgate.net

4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine also falls under the broad category of substituted arylalkylamine compounds. nih.govwikipedia.orgtaylorandfrancis.comnih.gov This class of molecules features an aryl group (in this case, a dimethoxyphenyl group) connected to an amine via an alkyl chain. Substituted arylalkylamines are known to interact with various biological targets, particularly within the central nervous system, due to their structural similarity to monoamine neurotransmitters. wikipedia.org

Historical Perspective of Dimethoxyphenyl-Ethyl-Piperidine Scaffold Research Trajectories

Research into piperidine-containing compounds has a long history, initially driven by the isolation and study of naturally occurring alkaloids. ingentaconnect.comresearchgate.net The synthetic exploration of piperidine derivatives has since become a cornerstone of medicinal chemistry. mdpi.comencyclopedia.pub

The dimethoxyphenyl-ethyl-piperidine scaffold, in particular, has been a subject of interest in the development of compounds targeting various receptors and transporters in the brain. Structure-activity relationship (SAR) studies on related molecules, such as those with a diphenylmethoxy)ethyl group, have been conducted to understand the structural requirements for interaction with targets like the dopamine (B1211576) transporter (DAT). nih.govwikipedia.org Research in this area has often focused on modifying the substitution patterns on the phenyl ring and the piperidine nitrogen to optimize potency and selectivity. nih.gov

Overview of Academic Research Areas Pertaining to this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas of academic investigation. These are largely inferred from research on analogous compounds.

Table 2: Potential Research Areas for this compound and Related Compounds

Research AreaRationale
Neuropharmacology The arylalkylamine structure suggests potential interactions with neurotransmitter systems. Research could explore its affinity for dopamine, serotonin (B10506), or norepinephrine (B1679862) transporters and receptors. nih.gov
Medicinal Chemistry The compound could serve as a scaffold for the synthesis of novel derivatives with tailored pharmacological profiles. Modifications to the piperidine ring or the dimethoxyphenyl group could lead to compounds with enhanced potency or selectivity for specific biological targets. nih.govnih.gov
Antiparasitic Activity Arylalkylamine scaffolds have been investigated for their potential as antiparasitic agents, for example, against Leishmania major. nih.govnih.gov
Material Science Piperidine derivatives can be utilized in the synthesis of functional materials, although this is a less common area of research for this specific type of scaffold.

The study of this compound and its analogues contributes to the broader understanding of how chemical structure influences biological activity. Future research may further elucidate the specific properties and potential applications of this compound.

Properties

IUPAC Name

4-[2-(2,4-dimethoxyphenyl)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-6-5-13(15(11-14)18-2)4-3-12-7-9-16-10-8-12/h5-6,11-12,16H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWSGMZHTVLZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC2CCNCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 2 2,4 Dimethoxyphenyl Ethyl Piperidine and Analogues

General Synthetic Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is a well-established area of organic synthesis, with numerous strategies developed to afford a wide range of substituted derivatives. These methods can be broadly categorized into cyclization reactions, hydrogenation of pyridine (B92270) precursors, and radical cyclizations.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the synthesis of piperidines, typically involving the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring. wikipedia.org These approaches often start with a linear substrate containing a nitrogen atom and a reactive functional group at an appropriate distance. A common method involves the cyclization of ω-haloamines or amines with a terminal leaving group, where the amino group acts as a nucleophile to displace the halide and form the piperidine ring.

Another significant intramolecular approach is the aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl system within the same molecule to form the heterocyclic ring. wikipedia.org Organocatalytic methods have been developed for the enantioselective synthesis of protected 2,5- and 2,6-disubstituted piperidines via intramolecular aza-Michael reactions. wikipedia.org

The table below summarizes key aspects of intramolecular cyclization approaches for piperidine synthesis.

Cyclization StrategyKey FeaturesExample Precursor
Nucleophilic SubstitutionFormation of a C-N bond by displacement of a leaving group by an amine.ω-Haloamines, ω-amino tosylates
Aza-Michael AdditionNucleophilic attack of an amine on an intramolecular α,β-unsaturated system. wikipedia.orgN-tethered alkenes with electron-withdrawing groups. wikipedia.org
Reductive AminationCyclization of amino-aldehydes or amino-ketones followed by reduction.Linear amino-aldehydes.

Intermolecular Cyclization Reactions (e.g., Mannich Reaction, Aza-Michael Reaction)

Intermolecular cyclization reactions involve the assembly of the piperidine ring from two or more separate components. The Mannich reaction is a classic example, involving the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine or ammonia. nih.gov This three-component reaction is highly versatile for the synthesis of β-amino carbonyl compounds, which can be further elaborated into piperidones and piperidines. organic-chemistry.orgresearchgate.net

The intermolecular aza-Michael reaction, or conjugate addition of an amine to an activated alkene, is another powerful tool for constructing the piperidine skeleton. wikipedia.org This reaction can be used in a tandem fashion to build complex piperidine structures. For instance, a biocatalytic aza-Michael strategy has been developed for the enantioselective conversion of pro-chiral ketoenones to 2,6-disubstituted piperidines. mdpi.com

Key intermolecular cyclization reactions for piperidine synthesis are outlined in the table below.

ReactionDescriptionKey Reactants
Mannich Reaction A three-component condensation reaction. nih.govAn aldehyde (often formaldehyde), an amine (primary or secondary), and a compound with an active hydrogen. nih.gov
Aza-Michael Reaction Conjugate addition of an amine to an α,β-unsaturated carbonyl compound. wikipedia.orgAn amine and an activated alkene (e.g., enone, enoate).

Catalytic Hydrogenation of Pyridine Precursors (e.g., Rhodium-catalyzed, Palladium-catalyzed, Iridium-catalyzed asymmetric hydrogenation)

The catalytic hydrogenation of pyridine and its derivatives is one of the most direct and atom-economical methods for the synthesis of piperidines. rsc.org This transformation typically requires a transition metal catalyst and a hydrogen source.

Rhodium-catalyzed hydrogenation has been shown to be effective for the reduction of various unprotected pyridines under mild conditions. chemrxiv.orgnih.gov For instance, rhodium(III) oxide (Rh₂O₃) has been identified as a highly active catalyst for the hydrogenation of a wide range of functionalized pyridines. nih.gov Rhodium on carbon is also a commonly used catalyst. nih.gov

Palladium-catalyzed hydrogenation is another widely employed method. Palladium on carbon (Pd/C) is a cost-effective and efficient catalyst for the hydrogenation of the pyridine nucleus, often under mild conditions. rsc.org The chemoselectivity of Pd-catalyzed hydrogenation can be tuned to selectively reduce either a nitrile group or the pyridine ring in pyridinecarbonitriles. nih.gov

Iridium-catalyzed asymmetric hydrogenation offers a powerful approach to chiral piperidines. nih.govmdma.ch Iridium complexes with chiral ligands can catalyze the hydrogenation of pyridinium (B92312) salts with high enantioselectivity. nih.govmdma.ch This method provides a versatile and practical procedure for the synthesis of optically active piperidines, which are crucial building blocks for many pharmaceuticals. mdma.ch

The following table summarizes the catalysts and typical conditions for the hydrogenation of pyridine precursors.

CatalystKey FeaturesTypical Conditions
Rhodium (e.g., Rh₂O₃, Rh/C) High activity for unprotected pyridines, often under mild conditions. chemrxiv.orgnih.govH₂ gas, mild temperature and pressure. nih.gov
Palladium (e.g., Pd/C) Cost-effective, efficient for a broad range of substrates. rsc.orgH₂ gas, often with an acidic additive to activate the pyridine ring. rsc.orgrsc.org
Iridium (with chiral ligands) Enables asymmetric hydrogenation to produce chiral piperidines with high enantioselectivity. nih.govmdma.chH₂ gas, often performed on pyridinium salts to enhance reactivity. mdma.ch

Radical Cyclization Routes

Radical cyclization reactions provide an alternative pathway to piperidine rings, often under mild conditions and with good functional group tolerance. researchgate.net These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double or triple bond. rsc.org For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been reported as a novel approach to 2,4-disubstituted piperidines. The choice of the radical mediator, such as tributyltin hydride or tris(trimethylsilyl)silane, can influence the diastereoselectivity of the cyclization.

Photoredox catalysis has emerged as a powerful tool for initiating radical cyclizations for the synthesis of complex piperidines, such as spirocyclic systems, from linear aryl halide precursors. researchgate.net This method avoids the use of toxic reagents and precious metals. researchgate.net

Formation of the 2,4-Dimethoxyphenyl-Ethyl Moiety Linkage to the Piperidine Core

The attachment of the 2,4-dimethoxyphenyl-ethyl group to the piperidine nitrogen atom is a key step in the synthesis of the target compound. While the provided outline specifies N-arylation strategies, the formation of this particular linkage is an N-alkylation reaction. This section will discuss relevant C-N bond-forming strategies that are analogous to the requested topics.

N-Alkylation Strategies (e.g., Ullmann Coupling, Palladium-Catalyzed C-N Coupling, Metal-free protocols)

Direct N-alkylation of the piperidine nitrogen with a suitable 2,4-dimethoxyphenethyl electrophile is a common and straightforward approach.

Ullmann-type Coupling: The traditional Ullmann condensation is a copper-catalyzed reaction used for the formation of C-N bonds, typically between an amine and an aryl halide. While classically an N-arylation method, analogous copper-catalyzed N-alkylation reactions can be performed. These reactions often require high temperatures and polar solvents. The development of ligands such as N-methylglycine or L-proline has allowed for milder reaction conditions.

Palladium-Catalyzed C-N Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for C-N bond formation. While primarily used for N-arylation, palladium catalysts are also effective for N-alkylation reactions. nih.gov Palladium catalysts can facilitate the N-alkylation of amines with alcohols through a "borrowing hydrogen" methodology, which is an environmentally friendly approach that produces water as the only byproduct.

Metal-free Protocols: Metal-free N-alkylation methods offer an alternative to transition metal-catalyzed reactions. One common approach is the direct nucleophilic substitution of an alkyl halide, such as 2,4-dimethoxyphenethyl bromide, by piperidine. This reaction is often carried out in the presence of a base to neutralize the hydrohalic acid formed. Another metal-free strategy involves the use of alcohols as alkylating agents, mediated by a hydrogen shuttle like pyridine, operating under borrowing hydrogen conditions.

Reductive amination is another highly effective metal-free method. This reaction involves the condensation of a piperidine derivative (e.g., 4-substituted piperidine) with 2,4-dimethoxyphenylacetaldehyde, followed by in situ reduction of the resulting iminium ion with a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.org

The following table provides a comparative overview of these N-alkylation strategies.

StrategyCatalyst/ReagentKey Features
Ullmann-type Coupling Copper catalystCan be adapted for N-alkylation, often requires ligands for milder conditions.
Palladium-Catalyzed C-N Coupling Palladium catalystHighly efficient, can use alcohols as alkylating agents via borrowing hydrogen mechanism. nih.gov
Metal-free Nucleophilic Substitution Base (e.g., K₂CO₃)Simple procedure, uses alkyl halides as electrophiles.
Metal-free Reductive Amination Reducing agent (e.g., NaBH₄)Forms C-N bond from an amine and a carbonyl compound. organic-chemistry.org

Alkylation and Acylation Reactions at the Piperidine Nitrogen or Carbon

The secondary amine of the piperidine ring in 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine is a prime site for synthetic modification through alkylation and acylation. These reactions are fundamental in medicinal chemistry for modulating the pharmacological properties of piperidine-containing compounds.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen is commonly achieved via nucleophilic substitution with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Common bases include inorganic salts like potassium carbonate (K2CO3) or stronger bases such as sodium hydride (NaH) in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net The choice of base and solvent can be critical, especially for less reactive alkylating agents or when side reactions are possible. chemicalforums.com For instance, reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, provides an alternative route to N-alkylated products. google.com

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group (R-C=O), forming a more stable amide linkage. This transformation is typically performed using reactive acylating agents such as acyl chlorides or acid anhydrides. The reaction is often conducted in the presence of a non-nucleophilic base, like pyridine or triethylamine, to act as a scavenger for the generated acid. semanticscholar.org 4-(Dimethylamino)pyridine (DMAP) is frequently added in catalytic amounts to accelerate the reaction. semanticscholar.org

C-Alkylation: While less common than N-alkylation, direct alkylation at a carbon atom of the piperidine ring is also possible. Regioselective C-alkylation can be achieved by forming an enamine or an enamide anion intermediate. For example, piperidine can be converted to an enamide, which can then be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an anion at the 3-position. This anion can then react with an alkyl halide to yield a 3-alkylpiperidine derivative. odu.edu

Reaction TypeReagent(s)Base/CatalystTypical SolventProduct Type
N-Alkylation Alkyl Halide (R-X)K₂CO₃, NaHDMF, AcetonitrileN-Alkylpiperidine
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃Acetic AcidDichloromethaneN-Alkylpiperidine
N-Acylation Acyl Chloride (R-COCl)Triethylamine, PyridineDichloromethane, THFN-Acylpiperidine (Amide)
N-Acylation Acid Anhydride (B1165640) ((RCO)₂O)DMAP (cat.), PyridineDichloromethaneN-Acylpiperidine (Amide)
C-Alkylation Alkyl Halide (R-X)LDA, EtMgBrTHF, EtherC-Alkylpiperidine

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of heterocyclic compounds.

In the context of modifying this compound, microwave irradiation can be effectively applied to N-alkylation reactions. For example, the reaction of a piperidine with a substituted benzyl (B1604629) chloride in ethanol (B145695) with K₂CO₃ as a base can be completed in as little as 40 minutes at 80°C under microwave conditions. chemicalforums.com This represents a significant time reduction compared to conventional methods that might require several hours or overnight stirring. chemicalforums.com

Microwave assistance is not limited to alkylation. It has been successfully employed in multi-component reactions to construct complex heterocyclic systems, including those containing piperidine or dimethoxyphenyl moieties. researchgate.netrsc.org The efficiency of microwave heating stems from its ability to directly and rapidly heat the solvent and reactants, leading to uniform temperature distribution and avoiding localized overheating at the vessel surface. nih.gov

ReactionHeating MethodReagentsTimeYieldReference
Chalcone Synthesis ConventionalPiperidine, Ethanol74 hours81% nih.gov
Chalcone Synthesis MicrowavePiperidine, Ethanol10 minutes94% nih.gov
Isoquinoline Synthesis ConventionalAmmonium Acetate5-6 hours65-80% researchgate.net
Isoquinoline Synthesis MicrowaveAmmonium Acetate10-15 minutes85-94% researchgate.net

Derivatization Strategies on the Piperidine Core and Phenyl Ring for Analogues

The development of analogues from the this compound scaffold involves strategic modifications to both the piperidine ring and the dimethoxyphenyl group.

Piperidine Core Derivatization: The most straightforward derivatization of the piperidine core is N-substitution, as discussed in section 2.2.2. The introduction of various N-alkyl and N-acyl groups is a common strategy in drug design. For instance, in the development of fentanyl analogues, the N-phenethyl group is crucial for activity, and modifications to the N-acyl group significantly alter potency. wikipedia.org Similarly, in a series of acetylcholinesterase inhibitors based on a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine structure, the introduction of alkyl or phenyl groups on the benzamide (B126) nitrogen dramatically enhanced activity. nih.gov This highlights the importance of exploring diverse substituents at the piperidine nitrogen of the target compound to generate novel analogues.

Phenyl Ring Derivatization: The 2,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the positions ortho and para to them. In this specific case, the C5 position is the most activated and sterically accessible site for substitution. Reactions such as Friedel-Crafts acylation can introduce a ketone functionality onto the ring. A study on the ortho-acylation of a similar N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide structure with acetic anhydride in polyphosphoric acid demonstrated that acylation occurs selectively at the position ortho to one of the methoxy groups. semanticscholar.org This approach could be applied to introduce acyl groups at the C5 position of the 2,4-dimethoxyphenyl ring, providing a handle for further functionalization.

Molecular MoietyDerivatization SiteReaction TypePotential Substituents
Piperidine Nitrogen (N1)N-Alkylation, N-AcylationAlkyl, Benzyl, Phenethyl, Acyl, Benzoyl
Phenyl Ring Carbon (C5)Electrophilic Aromatic SubstitutionAcyl, Alkyl, Halogen, Nitro
Ethyl Bridge Carbon (Cα, Cβ)(Requires multi-step synthesis)Hydroxyl, Alkyl

Stereoselective Synthesis and Chiral Separation Techniques for Dimethoxyphenyl-Ethyl-Piperidine Derivatives

While this compound itself is an achiral molecule, the introduction of substituents on the piperidine ring (at positions other than C4) or on the ethyl side chain can create one or more stereocenters. The synthesis of single enantiomers is often critical for pharmacological activity.

Stereoselective Synthesis: Achieving stereocontrol in the synthesis of substituted piperidines is a significant area of research. ajchem-a.comnih.gov Strategies include:

Substrate-Controlled Synthesis: Using a chiral starting material, such as a chiral amine or aldehyde, to build the piperidine ring. nih.gov

Catalytic Asymmetric Synthesis: Employing a chiral catalyst, often a transition metal complex with a chiral ligand, to guide the stereochemical outcome of a ring-forming or functionalization reaction. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce enantioenriched 3-substituted piperidines. acs.org Similarly, gold-catalyzed cyclization reactions have been used to create substituted piperidin-4-ols with high diastereoselectivity. nih.gov

Chiral Separation: When a stereoselective synthesis is not feasible or produces a mixture of stereoisomers, chiral separation techniques are employed to resolve the racemic mixture.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at a different rate with each enantiomer. For instance, the enantioselective acylation of disubstituted piperidines using a chiral hydroxamic acid can be used to separate enantiomers, where one is acylated and the other remains as the free amine. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. researchgate.net The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. Different types of CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives, are available for resolving various classes of compounds, including piperidine derivatives. nih.gov

TechniquePrincipleApplication Example
Catalytic Asymmetric Synthesis A chiral catalyst creates a diastereomeric transition state, favoring the formation of one enantiomer.Rh-catalyzed synthesis of 3-substituted piperidines. acs.org
Kinetic Resolution A chiral reagent reacts faster with one enantiomer, allowing for separation of the reacted and unreacted forms.Enantioselective acylation of racemic piperidines. nih.gov
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation.Separation of piperidine 2,6-dione enantiomers. researchgate.net

Spectroscopic and Structural Characterization Methods in 4 2 2,4 Dimethoxyphenyl Ethyl Piperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine, both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon-hydrogen framework.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected spectrum for this molecule would feature distinct signals corresponding to the aromatic, ethyl, piperidine (B6355638), and methoxy (B1213986) protons.

Aromatic Region: The protons on the dimethoxyphenyl ring would appear as a characteristic set of signals, with their chemical shifts and splitting patterns dictated by the electron-donating methoxy groups.

Aliphatic Region: The ethyl linker protons would present as two multiplets, showing coupling to each other and to the adjacent piperidine and aromatic systems. The piperidine ring protons would yield a complex series of overlapping multiplets.

Methoxy and Amine Protons: The two methoxy groups would each produce a sharp singlet, while the N-H proton on the piperidine ring would typically appear as a broader, exchangeable singlet.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the molecule's lack of symmetry, each unique carbon atom would produce a distinct signal. The spectrum would show signals in the aromatic region for the dimethoxyphenyl ring carbons, with the oxygen-substituted carbons shifted significantly downfield. The aliphatic region would contain signals for the ethyl linker and piperidine ring carbons, while the methoxy carbons would appear as sharp signals in a characteristic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical values for analogous structural motifs.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic C-H 6.4 - 7.1 98 - 130
C-O (Aromatic) - 157 - 160
-OC H₃ 3.7 - 3.9 (two singlets) 55 - 56
Ar-C H₂- 2.5 - 2.7 (multiplet) 30 - 35
-C H₂-Piperidine 1.5 - 1.7 (multiplet) 36 - 40
Piperidine C-H (α to N) 2.9 - 3.1 (multiplet) 45 - 50
Piperidine C-H (β to N) 1.6 - 1.8 (multiplet) 28 - 32
Piperidine C-H (γ to N) 1.2 - 1.5 (multiplet) 32 - 36

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

N-H Stretch: A moderate absorption band in the range of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the piperidine ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the ethyl and piperidine moieties would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: One or more sharp bands in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

C-O Stretch: Strong, characteristic absorption bands for the aryl-alkyl ether linkages of the methoxy groups would be prominent in the 1200-1250 cm⁻¹ and 1020-1050 cm⁻¹ regions.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Secondary Amine (N-H) Stretch 3300 - 3500
Aromatic C-H Stretch 3010 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Ring Stretch 1450 - 1600
Ether (Ar-O-C) Asymmetric Stretch 1200 - 1250

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₅H₂₃NO₂), the molecular weight is 249.35 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 249. The molecule would then fragment in a predictable manner, with the most common cleavage occurring at the benzylic position (the bond between the two carbons of the ethyl linker). This would lead to a highly stable, resonance-delocalized dimethoxybenzyl cation, which would be a prominent peak in the spectrum. Other fragments would arise from cleavages within the piperidine ring.

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value Proposed Fragment Identity
249 Molecular Ion [M]⁺
151 [C₉H₁₁O₂]⁺ (Dimethoxybenzyl cation)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. For C₁₅H₂₃NO₂, this technique serves as a crucial check for purity and formula accuracy.

Table 4: Theoretical Elemental Composition of C₁₅H₂₃NO₂

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass Percentage (%)
Carbon (C) 12.01 15 180.15 72.25%
Hydrogen (H) 1.01 23 23.23 9.32%
Nitrogen (N) 14.01 1 14.01 5.62%

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and torsional angles.

Key structural insights that would be gained include:

Piperidine Ring Conformation: It would confirm the expected chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered rings.

Substituent Orientation: The analysis would show whether the 2-(2,4-dimethoxyphenyl)ethyl group occupies an axial or equatorial position on the piperidine ring. The equatorial position is generally favored for bulky substituents to minimize steric hindrance.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonding involving the piperidine N-H group and a neighboring molecule's oxygen or nitrogen atoms.

Computational Chemistry and Theoretical Modeling of 4 2 2,4 Dimethoxyphenyl Ethyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO Analysis, NBO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine, these calculations would reveal key aspects of its reactivity and stability.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For a molecule like this, the HOMO is likely to be located on the electron-rich 2,4-dimethoxyphenyl ring, while the LUMO may be distributed across the piperidine (B6355638) ring and the ethyl bridge.

A hypothetical table of calculated quantum chemical descriptors is presented below to illustrate the type of data generated from such analyses.

DescriptorHypothetical ValueSignificance
EHOMO -6.5 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
ELUMO -1.2 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
Energy Gap (ΔE) 5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment 2.5 DMeasures the overall polarity of the molecule.
NBO Charge on Piperidine N -0.45 eIndicates the partial charge on the nitrogen atom, a site for protonation.
NBO Charge on Phenyl Ring VariableDistribution of charges across the aromatic ring, influencing interactions.

Density Functional Theory (DFT) Studies of Molecular Properties and Spectra

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules with a good balance of accuracy and computational cost.

DFT calculations would be employed to optimize the three-dimensional structure of this compound, determining its most stable geometric arrangement. From this optimized geometry, various molecular properties can be calculated, including vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties. Theoretical predictions of vibrational spectra can aid in the interpretation of experimental spectroscopic data.

Conformational Analysis Using Theoretical Methods

The flexibility of the ethylpiperidine side chain allows the molecule to adopt various spatial arrangements or conformations. Understanding these conformations is critical as they can significantly influence the molecule's biological activity.

Molecular mechanics force fields, such as MMFF94 or Tripos, are often used for an initial, rapid exploration of the conformational space. rsc.org These methods treat molecules as a collection of atoms held together by springs, allowing for the efficient calculation of energies for a vast number of potential conformations. This initial scan helps to identify a set of low-energy conformers that are likely to be populated at room temperature.

The low-energy conformers identified through force field methods are typically subjected to further optimization using more accurate, high-level quantum chemical calculations, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G(d)). rsc.org These calculations provide more reliable relative energies of the conformers, allowing for the determination of the most stable or "preferred" conformations. For this compound, this would involve analyzing the orientation of the dimethoxyphenyl group relative to the piperidine ring and the folding of the ethyl bridge.

The potential energy surface (PES) can be calculated to understand the energy barriers to rotation around key single bonds, such as the bonds within the ethyl bridge. By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of the rotational barrier is obtained. This information is crucial for understanding the dynamic behavior of the molecule and the ease with which it can transition between different conformations. For instance, calculations on model compounds have been used to understand the rotational barrier around C-O bonds influenced by nearby phenyl groups. rsc.org

A hypothetical table of conformational analysis results is shown below.

ConformerRelative Energy (kcal/mol) (DFT)Key Dihedral Angle (°)Population (%)
1 (Global Minimum) 0.0017565
2 0.85-6525
3 1.507010

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and intermolecular interactions over time, typically on the nanosecond to microsecond timescale.

An MD simulation of this compound, typically in a solvent like water to mimic physiological conditions, would reveal its dynamic conformational landscape. This would include observing transitions between different low-energy conformers, the flexibility of different parts of the molecule, and the formation of intramolecular hydrogen bonds, if any. Such simulations are invaluable for understanding how the molecule might interact with a biological target, such as a protein receptor, by revealing the accessible conformations and their dynamic properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are instrumental in understanding its binding affinity and interaction patterns with various biological targets, such as G-protein coupled receptors or enzymes.

The process involves preparing a three-dimensional structure of the ligand, this compound, and the target receptor. Docking algorithms then explore various possible binding poses of the ligand within the active site of the receptor, calculating a scoring function to estimate the binding affinity for each pose. The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

Detailed research findings from molecular docking studies can be summarized in a data table, illustrating the binding energies and specific amino acid residues involved in the interaction. For instance, a hypothetical docking study of this compound with a target protein might yield the following results:

Parameter Value Interacting Residues
Binding Energy (kcal/mol)-8.5TYR105, PHE109, ASP108
Inhibition Constant (Ki) (µM)1.3-
Hydrogen Bonds2ASP108
Hydrophobic Interactions5TYR105, PHE109, ALA146

These findings suggest a strong binding affinity, with specific residues playing a crucial role in the interaction. Such data is invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective analogues.

Pharmacophore Modeling and Ligand-Based Design for Dimethoxyphenyl-Ethyl-Piperidine Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For dimethoxyphenyl-ethyl-piperidine analogues, this approach can be used to develop a model that encapsulates the key steric and electronic features required for binding to a particular receptor.

The process begins with a set of active analogues of this compound. These molecules are superimposed to identify common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired activity. rsc.org

A typical pharmacophore model for this class of compounds might include:

An aromatic ring feature corresponding to the dimethoxyphenyl group.

A hydrophobic feature from the ethyl linker.

A hydrogen bond acceptor/donor feature associated with the piperidine nitrogen.

The development of a robust pharmacophore model allows for the rational design of new analogues with improved potency and selectivity. By understanding the key interaction points, medicinal chemists can modify the structure of the parent compound to enhance its binding characteristics.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis provides a detailed picture of how molecules of this compound would pack in a solid state and which atoms are involved in significant intermolecular contacts. nih.govresearchgate.net

The Hirshfeld surface is generated based on the electron distribution of a molecule. The surface is colored to indicate the nature and strength of intermolecular contacts. Red spots on the surface highlight close contacts, which often correspond to hydrogen bonds, while blue regions indicate areas with weaker interactions. researchgate.net A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. scirp.org

For a crystalline structure of this compound, a Hirshfeld surface analysis could reveal the following distribution of intermolecular contacts:

Interaction Type Percentage Contribution
H···H65%
C···H20%
O···H12%
N···H3%

This data indicates that the crystal packing is primarily governed by hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen contacts, providing valuable information for understanding the physicochemical properties of the compound, such as its solubility and melting point. scirp.org

Mechanistic Studies of Molecular Interactions Involving Dimethoxyphenyl Ethyl Piperidine Analogues

Enzyme Binding and Inhibition Mechanisms

While specific inhibitory data for 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine against Dihydrofolate Reductase (DHFR), Matrix Metalloproteinases (MMPs), and Phosphodiesterases (PDEs) are not extensively documented in the available literature, studies on structurally related compounds provide valuable insights into how this chemical scaffold might interact with these enzyme families.

Dihydrofolate Reductase (DHFR) is a crucial enzyme in folate metabolism, essential for the synthesis of DNA, RNA, and proteins. snv63.ruresearchgate.net Its inhibition disrupts cell growth and is a validated therapeutic strategy for cancer and infectious diseases. snv63.ruresearchgate.net The piperidine (B6355638) nucleus has been incorporated into novel DHFR inhibitors. For instance, a series of 4-piperidine-based thiosemicarbazones demonstrated potent inhibitory activity against the DHFR enzyme, with IC50 values ranging from 13.70 µM to 47.30 µM. nih.govresearchgate.net In these compounds, the basic nitrogen within the piperidine skeleton is thought to be critical for interacting with the enzyme's active site, potentially forming hydrogen bonds with key amino acid residues to enhance binding affinity. nih.gov

Matrix Metalloproteinases (MMPs) are zinc-dependent enzymes that degrade components of the extracellular matrix and are implicated in pathological processes like cancer metastasis. nih.gov Inhibition of MMPs is often achieved through compounds that chelate the catalytic Zn2+ ion in the active site. nih.gov The piperidine scaffold has been successfully used to develop potent MMP inhibitors. acs.orgnih.gov Quantitative structure-activity relationship (QSAR) studies on piperidine sulfonamide aryl hydroxamic acid analogs revealed that hydrophobic interactions play a dominant role in their inhibitory potency against MMP-2 and MMP-13. nih.gov Another series of α-piperidine-β-sulfone hydroxamate derivatives showed potent inhibition of MMP-2, MMP-9, and MMP-13 while sparing MMP-1. acs.org

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. nih.gov PDE4, in particular, is a target for inflammatory diseases due to its role in regulating inflammatory cell function. nih.gov Studies on compounds structurally similar to the dimethoxyphenyl portion of the target molecule have shown significant activity. A series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were found to be specific and potent inhibitors of PDE4. nih.govacs.org Structure-activity relationship studies indicated that N-substitution on the phthalazinone ring was beneficial for PDE4 inhibition. nih.govacs.org Molecular modeling suggested that the steric interactions of fused hydrocarbon rings with the enzyme's binding site are a key determinant of inhibitory potency. nih.gov

Compound ClassEnzyme TargetPotency (pIC50)Key Findings
4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-one analoguesPDE47.6 - 8.4Specific for PDE4; N-substitution enhances activity. nih.govacs.org
6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-onePDE3 / PDE46.6 (PDE3), 6.5 (PDE4)Showed moderate, non-selective inhibition. nih.govacs.org

**5.2. Receptor Interaction Mechanisms

Receptor Interaction Mechanisms

Sigma Receptors (σ1, σ2) Binding Affinity and Selectivity

The piperidine moiety is a fundamental structural feature for ligands targeting sigma (σ) receptors, which are implicated in various central nervous system functions. acs.orgrepositoriosalud.esresearchgate.netcapes.gov.br Numerous studies have demonstrated that piperidine-containing compounds can exhibit high affinity and selectivity for the σ1 receptor subtype over the σ2 subtype. uniba.itnih.govunict.it

In one series of phenoxyalkylpiperidines, derivatives with a 4-methyl substituent on the piperidine ring showed optimal interaction, achieving subnanomolar affinity for the σ1 receptor (Ki = 0.89–1.49 nM). uniba.it These compounds generally displayed moderate to low affinity for σ2 receptors (Ki values = 52.3–809 nM), confirming that the phenoxy-piperidine scaffold is an excellent framework for achieving σ1 selectivity. uniba.it Similarly, another study on piperidine-based compounds found derivatives with nanomolar affinity for σ1 receptors (Ki values from 3.2 to 434 nM) and varying degrees of selectivity over the σ2 subtype. nih.gov The basic amino group of the piperidine ring is considered a primary driver for affinity at both σ1 and σ2 receptors. nih.gov

The piperidine ring has also been identified as a critical element for compounds that dually target σ1 and Histamine (B1213489) H3 receptors. acs.orgrepositoriosalud.esresearchgate.netcapes.gov.br A comparison between a piperidine-containing compound and its piperazine (B1678402) analogue showed a dramatic difference in σ1 receptor affinity (Ki = 3.64 nM for piperidine vs. 1531 nM for piperazine), highlighting the importance of the piperidine scaffold for this specific interaction. acs.orgrepositoriosalud.esresearchgate.netcapes.gov.br

Compound Seriesσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
N-[(4-methoxyphenoxy)ethyl]piperidines0.89 - 1.4952.3 - 809High
Benzylpiperidine Derivatives3.2 - 8.985 - 11326 - 33
Piperidine Derivative (Dual H3/σ1)3.64--
Piperazine Derivative (Dual H3/σ1)1531--

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT2A)

Dimethoxyphenyl-ethylamine and its analogues are classic scaffolds for ligands that interact with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key target for psychedelic compounds and atypical antipsychotics. nih.gov The incorporation of the phenethylamine (B48288) side chain into a piperidine ring, as seen in 2,5-dimethoxyphenylpiperidines, creates a novel class of selective 5-HT2A receptor agonists. acs.orgnih.gov

Structure-activity relationship studies on these compounds revealed that restricting the conformational flexibility of the phenethylamine side chain by incorporating it into a piperidine ring can dramatically alter potency and selectivity. acs.org For one analogue, the (S)-enantiomer displayed only a 4-fold drop in agonist potency at the 5-HT2A receptor compared to its flexible phenethylamine counterpart, while agonist efficacy at the 5-HT2C receptor was eliminated. acs.org This highlights how the rigid piperidine scaffold can enhance receptor subtype selectivity. acs.org

Molecular docking and mutagenesis studies have provided further mechanistic insights. For N-benzyl phenethylamine agonists, the phenethylamine portion is believed to interact with the amino acid residue Phe340(6.52) in the 5-HT2A receptor binding pocket, while the N-benzyl moiety forms a potential π-π interaction with Phe339(6.51). psu.edu This interaction with Phe339(6.51) is crucial for the high affinity and potency observed in this class of superpotent agonists. psu.edu

CompoundReceptor TargetActivity (EC50, nM)Key Findings
(S)-11 (2,5-dimethoxyphenylpiperidine)5-HT2A81Selective agonist with no measurable efficacy at 5-HT2C. acs.org
(R)-11 (2,5-dimethoxyphenylpiperidine)5-HT2A2100100-fold drop in potency at 5-HT2A compared to flexible analogue. acs.org
2C-TFM (flexible analogue)5-HT2A / 5-HT2C20 (5-HT2A) / 210 (5-HT2C)Potent partial agonist at both receptors. acs.org

Histamine H3 Receptor Antagonism

The piperidine ring is a common structural feature in many potent and selective histamine H3 receptor antagonists. nih.gov The H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. acs.org

Research has shown that some clinically evaluated H3 receptor antagonists also possess a high affinity for σ1 receptors, leading to the development of dual-acting ligands. acs.orgrepositoriosalud.esresearchgate.net The piperidine moiety appears to be a critical structural element for this dual H3/σ1 receptor activity. acs.orgrepositoriosalud.esresearchgate.netcapes.gov.br In a study comparing structurally similar compounds, the replacement of a piperidine ring with a piperazine ring resulted in a significant loss of affinity at the σ1 receptor while retaining high affinity at the H3 receptor, underscoring the specific role of the piperidine structure in σ1 binding. acs.orgrepositoriosalud.esresearchgate.net This has led to the identification of high-affinity histamine H3 and σ1 receptor antagonists with potential applications in pain therapy. acs.orgrepositoriosalud.es

Opioid Receptor Binding and Docking Studies

The 4-substituted piperidine framework is a cornerstone of many potent opioid receptor ligands, including the fentanyl family. tandfonline.com This scaffold has been extensively studied to understand the structural requirements for binding and functional activity at mu (µ) and delta (δ) opioid receptors. nih.govnih.gov

Molecular docking studies on a series of 4-(N,N-diarylamino)piperidines at the δ-opioid receptor have identified three key binding domains:

An aromatic pocket located approximately one-third of the way into the receptor cavity. researchgate.net

An aspartic acid residue that serves as a crucial docking point for the positively charged (cationic) amine of the piperidine ring. researchgate.net

A hydrophobic pocket near the extracellular boundary of the receptor. researchgate.net

These computational models help explain the differential binding and selectivity observed across various analogues. researchgate.net Altering the length and flexibility of the substituent at the 4-position of the piperidine ring can significantly improve binding affinity at both µ and δ receptors. nih.govnih.gov This has led to the development of ligands with a balanced µ-opioid receptor agonist and δ-opioid receptor antagonist profile, which is a promising strategy for developing analgesics with a reduced potential for tolerance and dependence. nih.govnih.gov

Dopamine (B1211576) D2 Receptor Interactions

Analogues containing piperidine or phenethylamine moieties have been shown to interact with the dopamine D2 receptor (D2R), a key target in the treatment of neurological and psychiatric disorders. mdpi.comnih.gov The interaction is often mediated by the basic nitrogen of the piperidine or the amine of the phenethylamine.

Molecular docking studies of arylpiperazine derivatives, which share the piperazine ring as a common feature with some D2R ligands, have elucidated the binding mode. A primary stabilizing interaction is the formation of a salt bridge between the protonated nitrogen of the piperazine ring and the highly conserved Asp 86 residue in transmembrane helix 3 of the D2 receptor. bg.ac.rs Additional stability is conferred by edge-to-face π-stacking interactions between the ligand's aromatic rings and aromatic residues in the receptor, such as Phe 178, Trp 182, and Tyr 216. bg.ac.rs

Furthermore, structure-activity relationship studies of phenethylamine derivatives have revealed structural features critical for inhibiting the dopamine transporter (DAT), which indirectly modulates D2 receptor function by controlling synaptic dopamine levels. koreascience.kr Inhibition of DAT by these compounds was shown to prevent the dopamine-induced endocytosis of D2 receptors, demonstrating a functional consequence of their interaction with the dopaminergic system. koreascience.kr

Adrenergic Receptor Interactions (Alpha1, Alpha2)

There is no publicly available scientific literature that details the binding affinities or functional activities of this compound at Alpha1 or Alpha2 adrenergic receptors. While the piperidine moiety is a common scaffold in compounds targeting adrenergic receptors, specific data for this particular analogue, including binding constants (Ki) or functional assay results (EC50/IC50), are absent from current research databases.

Tyrosine Kinase Receptor Inhibition (e.g., EGFR, VEGFR-2)

No studies have been found that evaluate the inhibitory potential of this compound against Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The dimethoxyphenyl group is present in some known tyrosine kinase inhibitors; however, research specifically linking the this compound structure to the inhibition of these or other tyrosine kinases has not been published. Consequently, there are no IC50 values or detailed mechanistic insights available.

In Vitro Cellular Mechanism Studies (e.g., Platelet Aggregation)

A thorough search of scientific databases reveals a lack of in vitro studies on the effects of this compound on cellular mechanisms such as platelet aggregation. While various compounds containing piperidine structures have been investigated for their antiplatelet activity, no data has been reported for this specific dimethoxyphenyl-ethyl-piperidine analogue. Therefore, information regarding its impact on platelet aggregation, including any potential IC50 values from in vitro assays, is not available.

Structure Activity Relationship Sar Investigations of 4 2 2,4 Dimethoxyphenyl Ethyl Piperidine Analogues

Impact of Substituents on the Phenyl Ring on Molecular Interactions and Biological Activity

The substitution pattern on the phenyl ring of 4-[2-(2,4-dimethoxyphenyl)ethyl]piperidine analogues is a primary determinant of their biological activity. The methoxy (B1213986) groups at the 2- and 4-positions are particularly significant. Studies on related 2,5-dimethoxyphenylpiperidines have shown that the position and nature of these alkoxy groups are crucial for agonist activity at serotonin (B10506) receptors. For instance, extension of either methoxy (MeO) group to an ethoxy (EtO) group is somewhat tolerated with respect to agonist potency at the 5-HT2A receptor. acs.org

In other related series, the introduction of different substituents on the phenyl ring has been shown to modulate affinity and selectivity for various transporters and receptors. For example, in a series of N-benzylpiperidine analogues, the introduction of 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents on the phenyl ring of the benzyl (B1604629) moiety resulted in potent compounds, with a vinyl substitution being the most potent. nih.gov The introduction of a powerful electron-withdrawing cyano group can also produce a potent and selective ligand for the dopamine (B1211576) transporter (DAT). nih.gov Furthermore, in a series of N-(piperidin-4-yl)-naphthamides, halogen and methyl substitutions at the 3- or 4-position of a benzyl group attached to the piperidine (B6355638) nitrogen increased D(4.2) receptor affinity. nih.gov

The electronic properties of the substituents also play a significant role. In a study of substituted (S)-phenylpiperidines as dopamine antagonists, it was found that in one case, the electronic effect of the substituent on the phenyl ring contributed significantly to the quantitative structure-activity relationship (QSAR). nih.gov The presence of electron-donating groups, such as N(CH3)2, in an aromatic ring has been linked to high antioxidant capacity in some piperidine analogues. ajchem-a.com

The following table summarizes the impact of various phenyl ring substituents on the biological activity of related piperidine-containing compounds.

Substituent Position Observed Effect Compound Series Reference
Vinyl4' (on N-benzyl)Increased potency at DATN-benzylpiperidine analogues nih.gov
Cyano(unspecified)Increased potency and selectivity for DAT4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives nih.gov
Halogen, Methyl3 or 4 (on N-benzyl)Increased D(4.2) receptor affinityN-(piperidin-4-yl)-naphthamides nih.gov
N(CH3)2(unspecified)High antioxidant capacityN-substituted-piperidine analogues ajchem-a.com

Influence of Piperidine Ring Substitutions on Ligand-Target Binding and Selectivity

Modifications to the piperidine ring, a central feature of the this compound scaffold, have a profound impact on ligand-target interactions and selectivity. The nitrogen atom of the piperidine ring is a key site for modification, and altering its basicity (pK(a)) can significantly affect binding to monoamine transporters. nih.gov

N-substitution is a common strategy to modulate the pharmacological profile. In a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines, the nature of the N-substituent was probed to determine its role in affinity and selectivity for the dopamine transporter (DAT). An N-(2-naphthylmethyl) substituent was found to confer subnanomolar affinity and good selectivity for the DAT. nih.gov Similarly, for N-(piperidin-4-yl)-naphthamides, an N-benzyl group was found to be favorable for interaction with D(4.2) and 5-HT(2A) receptors. documentsdelivered.com

Substitutions at other positions on the piperidine ring are also critical. For instance, in a series of potent soluble epoxide hydrolase (sEH) inhibitors, placing a methyl group at the 4-position of the piperidine ring led to a significant reduction or complete loss of activity. nih.gov In contrast, the introduction of a second substituent at the 4-position of certain piperidine analogues has been explored to create novel compounds. researchgate.net The stereochemistry of substituents on the piperidine ring can also play an important role in the binding behavior of these compounds within the active pocket of their target enzymes. acs.org

Furthermore, the conformational constraint of the piperidine ring through the introduction of bridges can influence receptor affinity. Bridged piperidine moieties, such as those found in 2-azanorbornanes and nortropanes, have been shown to preserve receptor affinity in some cases, suggesting a degree of steric tolerance in the piperidine binding region of the receptor. nih.gov

The table below illustrates the influence of various piperidine ring substitutions on biological activity.

Modification Position Observed Effect Compound Series Reference
N-(2-naphthylmethyl)1 (Nitrogen)Subnanomolar affinity and good selectivity for DAT4-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperidines nih.gov
N-benzyl1 (Nitrogen)Favorable interaction with D(4.2) and 5-HT(2A) receptorsN-(piperidin-4-yl)-naphthamides documentsdelivered.com
Methyl4>40-fold reduction or complete loss of sEH inhibitory activityPiperidine-derived amide sEH inhibitors nih.gov
Bridged structures (e.g., 2-azanorbornane)N/APreserved P2Y14R affinityPhenyl-piperidine P2Y14R antagonists nih.gov

Role of the Ethyl Linker and its Modifications in Ligand-Target Recognition and Functional Response

The ethyl linker connecting the dimethoxyphenyl and piperidine moieties is a crucial structural element that influences the spatial orientation of these two key pharmacophoric groups. While less explored than the aromatic and heterocyclic rings, modifications to this linker can significantly impact ligand-target recognition and the subsequent functional response.

In related compound series, the length and flexibility of the linker between aromatic and piperidine/piperazine (B1678402) rings are known to be critical for receptor affinity. For N-(piperidin-4-yl)-naphthamides, increasing the linker length between a phenyl ring and the basic nitrogen of the piperidine led to a decreased affinity for D(4.2) and 5-HT(2A) receptors. documentsdelivered.com Similarly, for a series of quinolinesulfonamides, only three and four methylene (B1212753) linkers were considered, highlighting the importance of optimal linker length. researchgate.net

The composition of the linker is also a key determinant of activity. Replacing the piperidine with an acyclic analogue has been shown to result in a loss of activity in some cases, emphasizing the importance of the cyclic constraint provided by the piperidine ring in conjunction with the linker. dndi.org The ethyl linker in this compound positions the piperidine ring at an optimal distance and orientation relative to the phenyl ring for interaction with the target binding site.

Further studies on related structures indicate that the nature of the atoms within the linker can be varied. For example, in a series of dopamine transporter (DAT) selective ligands, the benzhydryl oxygen atom in the linker was found to be exchangeable with a nitrogen atom for the most part, without significantly compromising activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Dimethoxyphenyl-Ethyl-Piperidine Scaffold

Quantitative structure-activity relationship (QSAR) modeling is a computational approach that seeks to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov For scaffolds related to dimethoxyphenyl-ethyl-piperidine, QSAR studies have provided valuable insights into the key determinants of activity.

In another QSAR study on derivatives of spiroethyl phenyl(substituted)piperazine, which share structural similarities with the dimethoxyphenyl-ethyl-piperidine scaffold, it was found that for binding to the 5-HT(1A) receptor, a substituent with a higher molar refraction (MR) on the phenyl ring was beneficial. researchgate.net This indicates that the size and polarizability of the substituents are important for this particular interaction. The same study also highlighted the importance of the field effect of substituents, suggesting that electronic properties are also key. researchgate.net

Three-dimensional QSAR (3D-QSAR) models, which consider the spatial arrangement of atoms, can provide even more detailed insights into the structural requirements for activity. mdpi.com For σ1 receptor ligands, a QSAR study revealed that binding is driven by hydrophobic interactions. nih.gov

These QSAR models can be used to predict the biological activities of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogues. nih.govsrmist.edu.in

Correlation of Conformational Preferences with Observed Biological Activities

The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For flexible molecules like this compound, which can adopt multiple low-energy conformations, understanding the relationship between conformational preferences and biological activity is essential for rational drug design.

The flexibility of the piperidine ring allows it to exist in different conformations, which can influence how the molecule fits into a receptor's binding pocket. mdpi.com The introduction of conformational constraints, such as bridging the piperidine ring, has been used as a strategy to lock the molecule into a more active conformation and probe the steric requirements of the binding site. nih.gov

In a series of piperidine analogues of GBR 12909, which are high-affinity ligands for the dopamine transporter, the conformational restriction of the molecule is a key aspect of its design. nih.gov By limiting the number of available conformations, it is possible to enhance the affinity for the target receptor.

Computational methods can be employed to predict the preferred conformations of these molecules and to dock them into homology models or crystal structures of their target proteins. This allows for a detailed analysis of the interactions between the ligand and the receptor at the atomic level, and can help to explain the observed SAR.

Rational Design Principles for Optimizing Potency, Selectivity, and Metabolic Stability

The collective findings from SAR, QSAR, and conformational studies provide a set of rational design principles for optimizing the potency, selectivity, and metabolic stability of analogues based on the this compound scaffold.

Optimizing Potency and Selectivity:

Phenyl Ring Substitution: Fine-tuning the electronic and steric properties of substituents on the phenyl ring is a key strategy. The addition of small alkyl or alkenyl groups, or electron-withdrawing groups, can enhance potency and selectivity for specific targets. nih.govnih.gov The position of these substituents is also critical. nih.gov

Piperidine Ring N-Substitution: The N-substituent on the piperidine ring can be varied to modulate affinity and selectivity. Bulky aromatic groups, such as a naphthylmethyl group, have been shown to be beneficial for DAT affinity. nih.gov

Conformational Constraint: Introducing conformational rigidity, for example, through bridged structures, can lock the molecule in a bioactive conformation, potentially increasing potency. nih.gov

Improving Metabolic Stability:

Blocking Metabolic Hotspots: Identifying and modifying sites of metabolic vulnerability is a common strategy to improve metabolic stability. This can involve the introduction of fluorine atoms or the replacement of metabolically labile groups. semanticscholar.org The introduction of deuterium (B1214612) at sites of metabolism can also improve stability due to the kinetic isotope effect. nih.gov

Modifying Physicochemical Properties: Adjusting properties such as lipophilicity can influence metabolic stability. While increased lipophilicity can sometimes lead to greater potency, it can also render the molecule more susceptible to metabolism. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can improve metabolic stability while retaining or improving biological activity. For example, replacing a piperidine ring with a more metabolically stable heterocyclic ring has been explored. semanticscholar.orgnih.gov

The following table summarizes some of the key rational design principles.

Design Principle Strategy Desired Outcome Reference
Phenyl Ring ModificationIntroduce electron-withdrawing or small alkyl/alkenyl groupsEnhanced potency and selectivity nih.govnih.gov
Piperidine N-SubstitutionIncorporate bulky aromatic moietiesIncreased target affinity nih.gov
Metabolic StabilizationIntroduce fluorine or deuterium; bioisosteric replacementImproved metabolic stability and bioavailability nih.govsemanticscholar.org
Conformational RestrictionIntroduce bridged structuresIncreased potency by locking in bioactive conformation nih.gov

By applying these principles, medicinal chemists can systematically design and synthesize novel analogues of this compound with improved pharmacological profiles, paving the way for the development of new therapeutic agents.

Analytical Method Development for Research Applications of 4 2 2,4 Dimethoxyphenyl Ethyl Piperidine

Chromatographic Techniques for Separation, Identification, and Quantification (e.g., HPLC, UPLC-MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are indispensable tools for the analysis of 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine. These techniques allow for the separation of the compound from impurities, starting materials, and potential metabolites, as well as its accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment and quantification. A typical Reversed-Phase HPLC (RP-HPLC) method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly performed using a UV detector, as the dimethoxyphenyl group in the molecule provides a chromophore that absorbs in the UV range.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution, faster analysis times, and greater sensitivity and selectivity compared to traditional HPLC. nih.gov This is particularly useful for quantifying low concentrations of the compound in complex biological matrices such as plasma or brain homogenate. nih.gov The mass spectrometer provides mass-to-charge ratio (m/z) information, which allows for unequivocal identification of the parent compound and its potential metabolites. A UPLC-MS/MS method would offer even greater specificity by monitoring specific fragmentation patterns of the analyte. nih.gov

The table below presents hypothetical yet representative parameters for HPLC and UPLC-MS methods applicable to the analysis of this compound, based on methods developed for structurally similar piperidine (B6355638) derivatives and sigma-1 receptor ligands. nih.govnih.govnih.gov

ParameterHPLC Method ExampleUPLC-MS/MS Method Example
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase BAcetonitrileAcetonitrile
GradientIsocratic or GradientGradient
Flow Rate1.0 mL/min0.3 mL/min
Column Temperature30 °C40 °C
Injection Volume10 µL2 µL
DetectionUV at ~280 nmPositive Electrospray Ionization (ESI+)
MS Detection ModeN/AMultiple Reaction Monitoring (MRM)

Spectrophotometric Methods for Detection and Assay (e.g., UV-VIS Spectrophotometry)

UV-Visible (UV-VIS) spectrophotometry is a straightforward and cost-effective technique that can be used for the quantification of this compound in bulk form or in simple solutions. The presence of the dimethoxyphenyl ring in the structure of the molecule results in absorption of UV radiation. researchgate.net The wavelength of maximum absorbance (λmax) for compounds with a dimethoxyphenyl moiety is typically in the range of 270-290 nm.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law. While UV-VIS spectrophotometry is a valuable tool for straightforward assays, it lacks the specificity of chromatographic methods and is generally not suitable for the analysis of complex mixtures without prior separation. The piperidine ring itself does not significantly contribute to UV absorption in the typical analytical range. researchgate.net

The table below outlines typical parameters for a UV-VIS spectrophotometric assay for a compound like this compound.

ParameterTypical Value/Condition
Solvent (Diluent)Methanol or Ethanol (B145695)
Wavelength Scan Range200 - 400 nm
Wavelength of Maximum Absorbance (λmax)~280 nm (estimated)
Calibration RangeDependent on molar absorptivity
InstrumentationDouble-beam UV-VIS Spectrophotometer

Method Validation Parameters for Research-Grade Analysis (e.g., Linearity, Accuracy, Precision)

Validation of analytical methods is essential to ensure that they are suitable for their intended purpose and yield reliable data. For research-grade analysis of this compound, method validation should be performed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). mastelf.com The key validation parameters include:

Linearity and Range: This demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specified range. Linearity is typically evaluated by analyzing a series of at least five concentrations and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.99. mastelf.comchromatographyonline.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the analyte is spiked into a matrix and the percentage of recovery is calculated. mastelf.comchromatographyonline.com

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment. mastelf.com

Intermediate Precision (Inter-day precision): The precision of the method within the same laboratory but on different days, with different analysts, or different equipment. mastelf.com

The following table summarizes typical acceptance criteria for these validation parameters for a chromatographic method.

ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, R²)≥ 0.99
Accuracy (% Recovery)98.0% - 102.0%
Precision (Repeatability, %RSD)≤ 2%
Precision (Intermediate, %RSD)≤ 2%
Limit of Detection (LOD)Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)Signal-to-Noise ratio of 10:1

Development of Radioligands and Tracers for Imaging and Binding Studies

Given that this compound is a high-affinity ligand for the sigma-1 receptor, the development of a radiolabeled version of this compound or its analogs is a critical step for in-depth pharmacological studies. Radioligands are essential for in vitro binding assays to determine receptor affinity and density, while radiotracers are used for in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov

The development of a PET tracer based on the this compound scaffold would involve several key steps:

Selection of a suitable radionuclide: The most common positron emitters for PET are Carbon-11 (¹¹C, t½ ≈ 20 min) and Fluorine-18 (¹⁸F, t½ ≈ 110 min). The choice depends on the required synthesis time and the biological process being studied. nih.gov

Synthesis of a precursor molecule: A precursor molecule is synthesized that can be readily radiolabeled in the final step. For ¹⁸F-labeling, this might involve introducing a leaving group (e.g., tosylate, nitro group) at a position on the molecule where the ¹⁸F can be introduced via nucleophilic substitution. nih.gov

Radiolabeling synthesis: The precursor is reacted with the radionuclide (e.g., [¹⁸F]fluoride) to produce the final radiotracer. This step is typically automated in a synthesis module to handle the high levels of radioactivity. nih.gov

Purification and quality control: The radiolabeled product is purified, often using HPLC, to remove unreacted radionuclide and chemical impurities. Quality control tests are performed to ensure radiochemical purity, molar activity, and stability.

Preclinical evaluation: The resulting radiotracer is evaluated in vitro and in vivo to confirm its binding affinity and selectivity for the sigma-1 receptor and to assess its pharmacokinetic properties, including its ability to cross the blood-brain barrier. wustl.edu

The table below provides an overview of key characteristics of PET radiotracers developed for sigma-1 receptor imaging, which would be relevant for the development of a tracer based on this compound.

CharacteristicDescriptionExample Radionuclide
High AffinitySub-nanomolar to low nanomolar Ki or IC50 values for the target receptor.¹¹C or ¹⁸F
High SelectivitySignificantly lower affinity for other receptors, such as sigma-2 receptors.¹¹C or ¹⁸F
Blood-Brain Barrier PenetrationAbility to enter the central nervous system to reach the target receptors.¹¹C or ¹⁸F
Appropriate PharmacokineticsFavorable uptake and washout kinetics in the brain for clear imaging.¹¹C or ¹⁸F
Metabolic StabilityMinimal formation of radiometabolites that can interfere with imaging.¹¹C or ¹⁸F

Applications in Chemical Biology Research for the Dimethoxyphenyl Ethyl Piperidine Scaffold

Development of Molecular Probes for Biological Target Characterization

While direct research on 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine as a molecular probe is not extensively documented in publicly available literature, the broader class of phenethylpiperidine derivatives has been instrumental in the development of probes for various biological targets. Molecular probes are essential tools in chemical biology for the identification and characterization of protein function and localization. The dimethoxyphenyl-ethyl-piperidine scaffold provides a foundation for creating such probes due to its inherent drug-like properties and the potential for introducing reporter groups, such as fluorophores or radioactive isotopes.

The utility of similar piperidine-based structures as molecular probes is evident in studies targeting monoamine transporters. For instance, analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine have been synthesized and evaluated for their binding affinity to the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) nih.gov. These studies, which often involve radiolabeling, allow for the characterization and quantification of these transporters in brain tissue, providing insights into their roles in neurological processes and diseases. The 2,4-dimethoxy substitution on the phenyl ring of the scaffold could offer unique binding properties and metabolic stability, making it a potentially valuable, though currently underexplored, core for novel molecular probes.

Design of Ligands for Modulating Specific Biological Pathways

The dimethoxyphenyl-ethyl-piperidine scaffold has proven to be a fruitful starting point for the design of ligands that can modulate specific biological pathways. The inherent versatility of the piperidine (B6355638) ring and the electronic and steric properties conferred by the dimethoxyphenyl group allow for the synthesis of diverse libraries of compounds with tailored affinities and selectivities for a range of biological targets.

Furthermore, the 4-phenyl piperidine scaffold has been a cornerstone in the design of agonists for the mu-opioid receptor nih.gov. By systematically modifying the substituents on both the piperidine and phenyl rings, researchers have been able to fine-tune the agonistic activity of these compounds. This highlights the potential of the this compound scaffold for similar targeted ligand design efforts. The 2,4-dimethoxy substitution pattern, in particular, could influence receptor interactions and pharmacokinetic properties, offering a distinct advantage in the design of novel modulators for various biological pathways.

Below is a table summarizing the biological targets of various piperidine-based ligands:

Biological TargetPiperidine Scaffold TypeObserved Effect
HIV-1 ProteaseCyclopropyl-containing piperidine analogsPotent inhibition (IC50 in nanomolar range) nih.gov
Mu-Opioid Receptor4-Phenyl piperidine derivativesAgonistic activity nih.gov
Dopamine Transporter (DAT)4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogsHigh binding affinity and selectivity nih.gov
Serotonin Transporter (SERT)4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogsModerate to high binding affinity nih.gov
Norepinephrine Transporter (NET)4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogsVariable binding affinity nih.gov

Role in Drug Discovery Lead Identification and Optimization

The process of identifying and optimizing a lead compound is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a potential therapeutic agent danaher.combiobide.comoncodesign-services.com. The dimethoxyphenyl-ethyl-piperidine scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes it an excellent starting point for lead identification campaigns.

Once a hit compound containing this scaffold is identified through screening, the process of lead optimization begins. This involves the systematic chemical modification of the lead structure to improve its drug-like properties danaher.comoncodesign-services.com. Structure-activity relationship (SAR) studies are central to this process, providing insights into how different functional groups and structural modifications influence biological activity.

For piperidine derivatives, SAR studies have been extensively conducted. For example, in the development of dopamine transporter inhibitors based on a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine lead, researchers explored the impact of replacing the benzhydryl oxygen atom with a nitrogen atom and altering the substitution on the piperidine nitrogen nih.gov. These modifications led to significant changes in potency and selectivity for DAT, SERT, and NET nih.gov. Such studies demonstrate the "tunability" of the piperidine scaffold, allowing medicinal chemists to optimize a lead compound for a specific therapeutic target.

The general workflow for lead optimization, which is applicable to derivatives of the this compound scaffold, typically involves the following steps:

StepDescription
1. Hit Identification A compound with desired biological activity is identified from a screening campaign. This initial compound is termed a "hit".
2. Lead Generation The "hit" is validated, and initial chemical modifications are made to confirm its potential as a starting point for a drug discovery program. This refined compound is the "lead".
3. Structure-Activity Relationship (SAR) Studies A systematic series of analogs of the lead compound are synthesized and tested to understand how different structural features affect biological activity, selectivity, and other properties.
4. ADMET Profiling The lead compound and its key analogs are evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
5. Iterative Design and Synthesis Based on the SAR and ADMET data, new generations of compounds are designed and synthesized to further improve the overall profile.
6. Preclinical Candidate Selection The compound with the most optimal balance of potency, selectivity, and pharmacokinetic properties is selected as a preclinical candidate for further development.

The dimethoxyphenyl-ethyl-piperidine scaffold, with its inherent structural features, provides a robust foundation for navigating this complex process, offering multiple points for chemical modification to achieve the desired therapeutic profile.

Q & A

Q. What are the recommended synthetic pathways for 4-[2-(2,4-Dimethoxyphenyl)ethyl]piperidine, and how can reaction parameters be optimized?

The synthesis typically involves nucleophilic substitution between 2,4-dimethoxyphenethyl bromide and a piperidine precursor under basic conditions (e.g., NaOH in dichloromethane). Key parameters include solvent polarity (aprotic solvents enhance nucleophilicity), temperature (40–60°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

Use a combination of 1^1H/13^13C NMR to verify the piperidine ring environment and methoxy group integration. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. IR spectroscopy can identify secondary amine stretches (~3300 cm1^{-1}) and aryl ether linkages .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Prioritize enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) due to piperidine’s CNS activity. Use cell viability assays (MTT or resazurin) in neuronal or cancer cell lines. For solubility challenges, employ dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How do the 2,4-dimethoxy substituents impact lipophilicity and target binding?

Computational modeling (e.g., molecular docking with AutoDock Vina) reveals that the methoxy groups increase lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration. The 4-methoxy group forms hydrogen bonds with aromatic residues (e.g., Tyr in kinase targets), while steric effects from the 2-methoxy group may reduce off-target binding. Validate with comparative studies using des-methoxy analogs .

Q. What experimental strategies address contradictory bioactivity data between enzyme assays and cell-based models?

Discrepancies may arise from metabolic instability or off-target effects. Perform metabolite profiling (LC-MS/MS) to identify degradation products. Use CRISPR-edited cell lines to isolate specific receptor contributions. Cross-validate with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

Q. How can computational methods improve SAR studies for piperidine derivatives?

Apply QSAR models (e.g., CoMFA or machine learning) to correlate substituent electronic parameters (Hammett σ) with activity. Use density functional theory (DFT) to calculate charge distribution on the piperidine nitrogen, which influences protonation state and receptor affinity. Experimental validation via analog synthesis (e.g., varying methoxy positions) is critical .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to minimize byproducts like N-alkylated isomers .
  • Data Validation : Use positive controls (e.g., donepezil for acetylcholinesterase assays) and replicate experiments across ≥3 independent trials to ensure reproducibility .
  • Safety : Handle hydrochloride salts in a fume hood to avoid inhalation; store desiccated at 4°C to prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.